![molecular formula C13H19NO2 B13534197 4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)
4-[4-(Methoxymethyl)phenoxy]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Methoxymethyl)phenoxy]piperidine is a chemical compound with the molecular formula C12H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methoxymethyl)phenoxy]piperidine typically involves the reaction of 4-(Methoxymethyl)phenol with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
化学反応の分析
Types of Reactions
4-[4-(Methoxymethyl)phenoxy]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
4-[4-(Methoxymethyl)phenoxy]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential neuroprotective effects and its role in modulating cognitive functions.
Medicine: Investigated for its potential use in treating memory-related disorders and as a selective estrogen receptor modulator.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-[4-(Methoxymethyl)phenoxy]piperidine involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
4-[4-(Methoxymethyl)phenoxy]piperidine can be compared with other similar compounds such as:
p-Methoxyfentanyl: A potent synthetic opioid with similar structural features but different pharmacological properties.
4-Piperidino-Piperidine: Another piperidine derivative with distinct uses and mechanisms of action.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse applications in various fields of research and industry.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
4-[4-(methoxymethyl)phenoxy]piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-10-11-2-4-12(5-3-11)16-13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3 |
InChIキー |
YNNMHERFNJBZLE-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC=C(C=C1)OC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





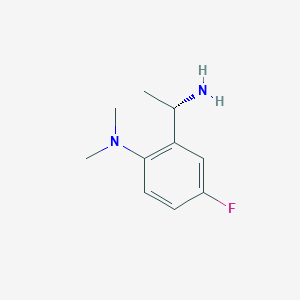
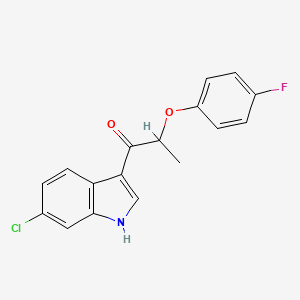
![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)
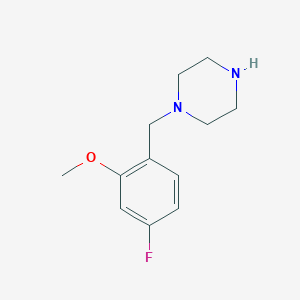

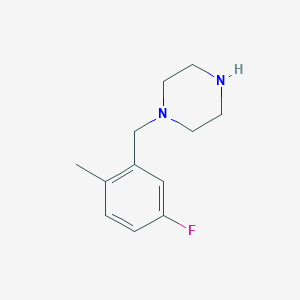
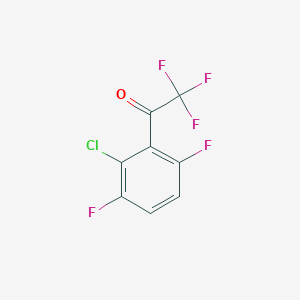
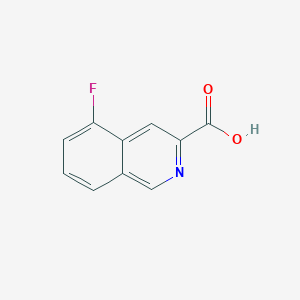
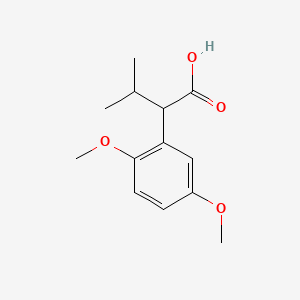

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
